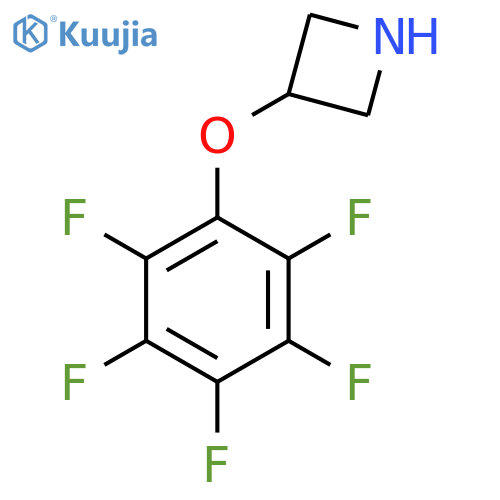Cas no 1343963-39-2 (3-Pentafluorophenoxyazetidine)

3-Pentafluorophenoxyazetidine structure
商品名:3-Pentafluorophenoxyazetidine
3-Pentafluorophenoxyazetidine 化学的及び物理的性質
名前と識別子
-
- EN300-1843355
- 1343963-39-2
- SCHEMBL20165825
- AKOS012078975
- 3-pentafluorophenoxyazetidine
- 3-Pentafluorophenoxyazetidine
-
- インチ: 1S/C9H6F5NO/c10-4-5(11)7(13)9(8(14)6(4)12)16-3-1-15-2-3/h3,15H,1-2H2
- InChIKey: YYAJEDYMILIECQ-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C(C(=C(C=1OC1CNC1)F)F)F)F
計算された属性
- せいみつぶんしりょう: 239.03695463g/mol
- どういたいしつりょう: 239.03695463g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 21.3Ų
3-Pentafluorophenoxyazetidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1843355-0.25g |
3-pentafluorophenoxyazetidine |
1343963-39-2 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1843355-5.0g |
3-pentafluorophenoxyazetidine |
1343963-39-2 | 5g |
$2981.0 | 2023-06-02 | ||
| Enamine | EN300-1843355-0.05g |
3-pentafluorophenoxyazetidine |
1343963-39-2 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1843355-5g |
3-pentafluorophenoxyazetidine |
1343963-39-2 | 5g |
$2443.0 | 2023-09-19 | ||
| Enamine | EN300-1843355-2.5g |
3-pentafluorophenoxyazetidine |
1343963-39-2 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1843355-0.1g |
3-pentafluorophenoxyazetidine |
1343963-39-2 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1843355-10.0g |
3-pentafluorophenoxyazetidine |
1343963-39-2 | 10g |
$4421.0 | 2023-06-02 | ||
| Enamine | EN300-1843355-1g |
3-pentafluorophenoxyazetidine |
1343963-39-2 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1843355-1.0g |
3-pentafluorophenoxyazetidine |
1343963-39-2 | 1g |
$1029.0 | 2023-06-02 | ||
| Enamine | EN300-1843355-0.5g |
3-pentafluorophenoxyazetidine |
1343963-39-2 | 0.5g |
$809.0 | 2023-09-19 |
3-Pentafluorophenoxyazetidine 関連文献
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
1343963-39-2 (3-Pentafluorophenoxyazetidine) 関連製品
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
